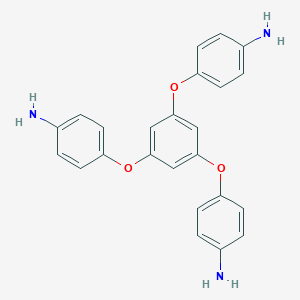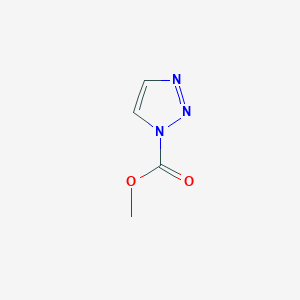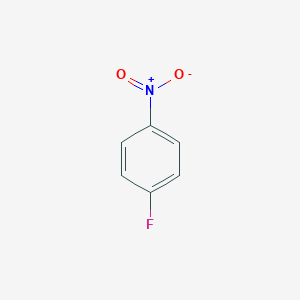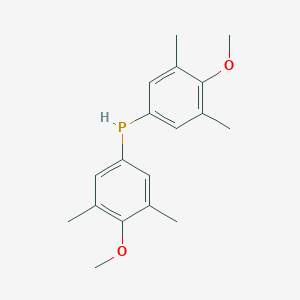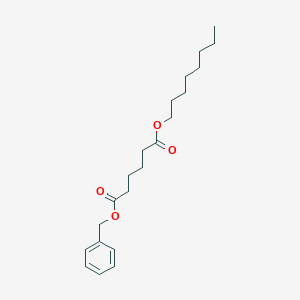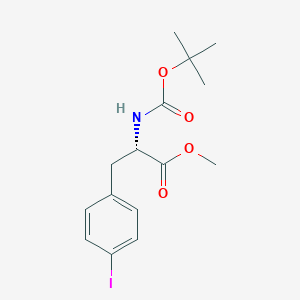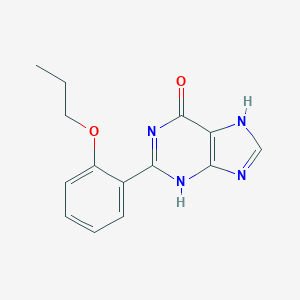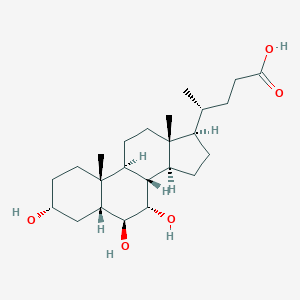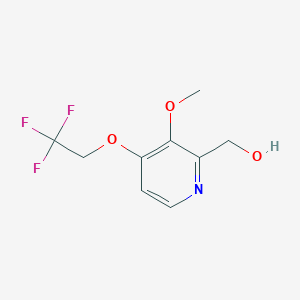
2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyridine, which is a heterocyclic organic compound that is widely used in the pharmaceutical industry. The synthesis of 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- has been extensively studied, and its properties and applications have been investigated in detail.
Mécanisme D'action
The mechanism of action of 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- is not well understood. However, studies have shown that this compound has a high affinity for certain metal ions, including copper, nickel, and zinc. The binding of this compound to these metal ions may play a role in its potential applications in catalysis and drug delivery.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- have not been extensively studied. However, studies have shown that this compound has low toxicity and is relatively stable under physiological conditions. This suggests that it may have potential applications in drug delivery and other biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- in lab experiments include its high stability, low toxicity, and potential applications in catalysis and drug delivery. However, the limitations of using this compound in lab experiments include its high reactivity, which requires careful handling and purification, and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research on 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)-. One direction is to investigate its potential applications in drug delivery. This compound's high stability and low toxicity make it a promising candidate for drug delivery applications. Another direction is to investigate its potential applications in catalysis. The use of this compound as a ligand in MOFs has shown promising results, and further studies could lead to the development of new catalytic materials. Finally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- is a promising compound that has potential applications in various fields, including drug delivery, catalysis, and materials science. Its synthesis method has been extensively studied, and its properties and applications have been investigated in detail. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different fields.
Méthodes De Synthèse
The synthesis of 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- involves several steps. The first step involves the reaction of 2-pyridinemethanol with trifluoroacetic anhydride to obtain the trifluoroacetate derivative. The second step involves the reaction of the trifluoroacetate derivative with methoxyethanol in the presence of a base to obtain the desired compound. The synthesis of this compound is challenging due to the high reactivity of the trifluoroacetate derivative, which requires careful handling and purification.
Applications De Recherche Scientifique
The potential applications of 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- in scientific research are vast. This compound has been studied for its potential use as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. The use of 2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- as a ligand in MOFs has been shown to enhance their stability and selectivity.
Propriétés
Numéro CAS |
122307-63-5 |
|---|---|
Nom du produit |
2-Pyridinemethanol, 3-methoxy-4-(2,2,2-trifluoroethoxy)- |
Formule moléculaire |
C9H10F3NO3 |
Poids moléculaire |
237.18 g/mol |
Nom IUPAC |
[3-methoxy-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol |
InChI |
InChI=1S/C9H10F3NO3/c1-15-8-6(4-14)13-3-2-7(8)16-5-9(10,11)12/h2-3,14H,4-5H2,1H3 |
Clé InChI |
XYRAJZVBVYFQHC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CN=C1CO)OCC(F)(F)F |
SMILES canonique |
COC1=C(C=CN=C1CO)OCC(F)(F)F |
Synonymes |
2-PYRIDINEMETHANOL, 3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



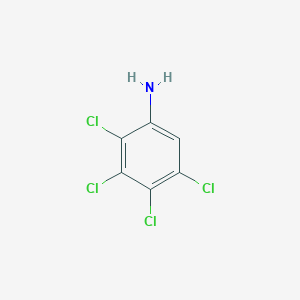
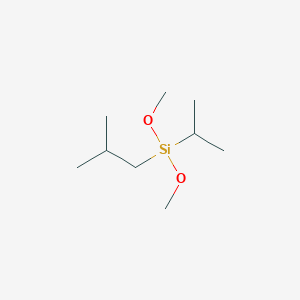
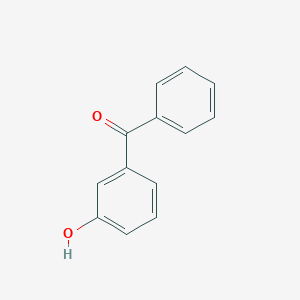
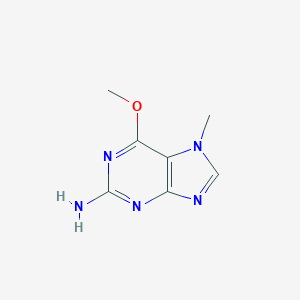
![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)
